3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde
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Overview
Description
3-Tert-butylbicyclo[111]pentane-1-carbaldehyde is an organic compound with the molecular formula C10H16O It is characterized by a bicyclic structure with a tert-butyl group attached to one of the carbon atoms in the bicyclo[111]pentane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a between a suitable diene and a dienophile, followed by hydrogenation to reduce any double bonds.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formylation: The final step involves the formylation of the bicyclo[1.1.1]pentane core to introduce the aldehyde functional group. This can be achieved using a Vilsmeier-Haack reaction, where the compound is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification methods such as distillation or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can undergo electrophilic substitution reactions, where the hydrogen atoms on the tert-butyl group are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a catalyst.
Major Products:
Oxidation: 3-Tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid.
Reduction: 3-Tert-butylbicyclo[1.1.1]pentane-1-methanol.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. In biological systems, the compound may interact with enzymes that catalyze reactions involving aldehydes, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
3-Tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Tert-butylbicyclo[1.1.1]pentane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness: 3-Tert-butylbicyclo[11
Properties
IUPAC Name |
3-tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2,3)10-4-9(5-10,6-10)7-11/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQCGQHFAGNIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125642-42-4 |
Source
|
Record name | 3-tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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